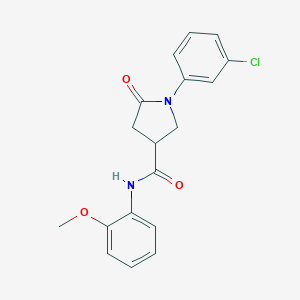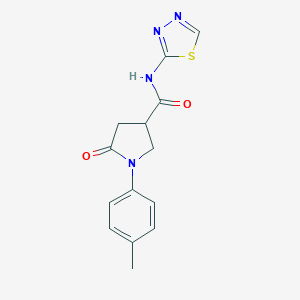![molecular formula C21H16ClN3O4S B278742 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CIB-09 and is a derivative of benzisothiazolone.
Aplicaciones Científicas De Investigación
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its anti-bacterial properties and has shown potential in inhibiting the growth of bacteria.
Mecanismo De Acción
The mechanism of action of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, inflammation, and bacterial growth.
Biochemical and physiological effects:
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound. Finally, further studies can be conducted to assess the toxicity and safety of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate involves the reaction of 2-chloro-1,1-dioxido-1,2-benzisothiazol-3-ylamine with ethyl nicotinate in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Propiedades
Nombre del producto |
2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate |
|---|---|
Fórmula molecular |
C21H16ClN3O4S |
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S/c22-17-8-2-3-9-18(17)25(12-13-29-21(26)15-6-5-11-23-14-15)20-16-7-1-4-10-19(16)30(27,28)24-20/h1-11,14H,12-13H2 |
Clave InChI |
BYLMJKLQSCKQDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
